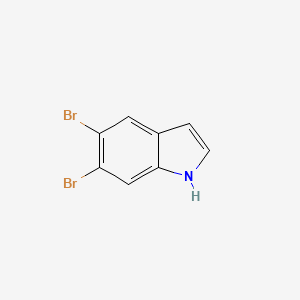

5,6-Dibromo-1H-indole

Vue d'ensemble

Description

5,6-Dibromo-1H-indole is a brominated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in various bioactive compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1H-indole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Regioselective Bromination and Functionalization

5,6-Dibromo-1H-indole undergoes further halogenation at specific positions due to steric and electronic effects:

-

Iodination at C3 : Reaction with iodine (I₂) in DMF in the presence of KOH yields 5,6-dibromo-3-iodo-1H-indole (90% yield) .

-

Bromination at C3 : Using N-bromosuccinimide (NBS) in dichloromethane (DCM) produces 3,5,6-tribromo-1H-indole (92% yield) .

Table 1: Bromination and Iodination Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5,6-Dibromo-1H-indole | I₂, KOH, DMF, rt, 1 h | 5,6-Dibromo-3-iodo-1H-indole | 90 | |

| 5,6-Dibromo-1H-indole | NBS, DCM, 0°C → rt, 1 h | 3,5,6-Tribromo-1H-indole | 92 |

Electrophilic Substitution Reactions

The bromine atoms deactivate the benzene ring, but the indole nucleus retains reactivity at positions 2 and 7:

-

Vilsmeier–Haack Formylation : Reaction with DMF/POCl₃ introduces a formyl group at C3 under mild conditions, forming 5,6-dibromo-3-formyl-1H-indole .

-

N-Alkylation : Treatment with methyl iodide (CH₃I) in DMF using NaH as a base produces 5,6-dibromo-N-methyl-1H-indole (quantitative yield) .

Oxidation and Ring Functionalization

Oxidation of 5,6-dibromo-1H-indole leads to indolequinones, which are bioactive intermediates:

-

Oxidation to Isatin Derivatives : Reaction with NBS in DMF forms 5,6-dibromo-1H-indole-2,3-dione (76% yield), a precursor for anticancer agents .

Table 2: Oxidation Reactions

| Substrate | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5,6-Dibromo-1H-indole | NBS, DMF, 25°C, 12 h | 5,6-Dibromoindole-2,3-dione | 76 |

Nucleophilic Substitution

The C2 position is susceptible to nucleophilic attack due to resonance stabilization:

-

C2 Lithiation : Treatment with n-BuLi generates a C2-lithiated intermediate, which reacts with electrophiles (e.g., CO₂) to yield 5,6-dibromoindole-2-carboxylic acid .

Spectroscopic Characteristics

-

¹H NMR : Key signals include aromatic protons at δ 7.78 (H-2, J = 2.4 Hz) and δ 11.78 (NH-1, J = 2.6 Hz) .

-

HRMS : Molecular ion at m/z 340.9061 (C₁₂H₉Br₂NO⁺), confirming dibromination .

Biological Relevance

Applications De Recherche Scientifique

Table 1: Synthesis Methods of 5,6-Dibromo-1H-indole

| Synthesis Method | Description |

|---|---|

| Bromination of Indole | Treating indole with bromine in acidic conditions |

| Coupling Reactions | Utilizing coupling agents to form more complex structures |

| Functionalization | Modifying the indole ring to enhance biological activity |

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, a series of indole compounds were synthesized and tested for their efficacy against Zika virus protease, showing promising IC50 values as low as 320 nM . This indicates that such derivatives may serve as potential therapeutic agents against viral infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that brominated indoles exhibit significant cytotoxic effects against various cancer cell lines. A study on indole alkaloids from Catharanthus roseus demonstrated that these compounds could inhibit cell growth in leukemia cell lines at low concentrations (IC50 values ranging from 211 to 210 ng/mL) . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 0.32 | |

| Indole Alkaloids from C. roseus | Anticancer | 0.21 | |

| 5,6-Dibromotryptamine | Antimicrobial | <0.5 |

Medicinal Chemistry

In medicinal chemistry, the unique properties of this compound make it a valuable intermediate for synthesizing pharmaceuticals. Its derivatives have shown potential in treating various conditions, including inflammation and cancer. The compound's ability to interact with specific biological targets allows for the development of novel therapeutic agents.

Case Study: Development of Anticancer Agents

A notable case study involved synthesizing a series of dibromoindole derivatives aimed at inhibiting tubulin polymerization. These compounds exhibited potent cytotoxicity against multidrug-resistant cancer cell lines, highlighting their potential as effective anticancer agents . The study employed molecular docking to understand the binding interactions within the colchicine site on tubulin.

Mécanisme D'action

The mechanism of action of 5,6-Dibromo-1H-indole involves its interaction with various molecular targets. The bromine atoms enhance its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

5-Bromo-1H-indole: A monobrominated derivative with similar reactivity but lower electrophilicity.

6-Bromo-1H-indole: Another monobrominated derivative with distinct regioselectivity in reactions.

5,7-Dibromo-1H-indole: A dibrominated derivative with bromine atoms at different positions, affecting its reactivity and applications.

Uniqueness: The presence of two bromine atoms at adjacent positions enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

5,6-Dibromo-1H-indole is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the bromination of indole derivatives. The presence of bromine atoms at the 5 and 6 positions significantly influences its biological activity. The molecular formula for this compound is , and it exhibits a unique structure conducive to various chemical reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Inhibition (%) at 100 μM |

|---|---|---|

| HCT-15 | 39.7 | 85% |

| SW-620 | 46.6 | 75% |

| MCF-7 | Not specified | Not specified |

These findings suggest that this compound can effectively inhibit the proliferation of cancer cells, particularly in colon cancer models .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating apoptotic pathways.

- Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to enhanced cytotoxicity against cancer cells .

Study on Antitumor Activity

A study conducted by Tanjungides et al. (2014) evaluated the antitumor activity of various bromoindoles, including this compound. The research demonstrated that this compound showed potent activity against HCT-116 colorectal cancer cells with an IC50 value significantly lower than many standard chemotherapeutics .

Mechanistic Insights

Further mechanistic studies revealed that this compound acts as a GSH-responsive prodrug. Upon activation by glutathione (GSH), it releases active components that inhibit tubulin polymerization and induce apoptosis . This dual mechanism enhances its efficacy against drug-resistant cancer cell lines.

Broader Biological Activities

Beyond its anticancer properties, this compound has shown promise in other biological activities:

- Antimicrobial Activity : It has exhibited antibacterial effects against various pathogens.

- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses.

Propriétés

IUPAC Name |

5,6-dibromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYMGJXOXIECHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591728 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854923-38-9 | |

| Record name | 5,6-Dibromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.